2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 5-bromofuran-2-carboxylate
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Overview
Description
[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound that features a benzothiazole ring and a furan ring. The benzothiazole ring is known for its significant biological activity and is widely used in medicinal chemistry . The furan ring, on the other hand, is a heterocyclic organic compound that is also known for its biological and chemical significance.
Preparation Methods
The synthesis of [(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The furan ring can be introduced through various synthetic pathways, including the reaction of furfural with appropriate reagents . Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of [(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The furan ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE can be compared with other similar compounds such as:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
Methyl 2-(1,3-benzothiazol-6-yl)acetate: Used in various chemical syntheses.
5-Bromo-2-methylbenzothiazole: Utilized in chemical analysis and as a reagent. The uniqueness of [(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE lies in its combined benzothiazole and furan rings, which may offer a broader range of biological and chemical activities compared to its individual components.
Properties
Molecular Formula |
C15H11BrN2O4S |
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Molecular Weight |
395.2 g/mol |
IUPAC Name |
[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C15H11BrN2O4S/c1-8-2-3-9-11(6-8)23-15(17-9)18-13(19)7-21-14(20)10-4-5-12(16)22-10/h2-6H,7H2,1H3,(H,17,18,19) |
InChI Key |
WVZCYKKCOSRKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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